molecular formula C4H11ClN2O2 B579838 (S)-2-amino-3-(methylamino)propanoic acid hydrochloride CAS No. 16012-55-8

(S)-2-amino-3-(methylamino)propanoic acid hydrochloride

Numéro de catalogue: B579838
Numéro CAS: 16012-55-8
Poids moléculaire: 154.59 g/mol
Clé InChI: VDXYGASOGLSIDM-DFWYDOINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Discovery and Identification

The discovery of (S)-2-amino-3-(methylamino)propanoic acid hydrochloride represents a remarkable scientific journey that began in the mid-1960s through research into a devastating neurological condition affecting the Chamorro people of Guam. The compound was first isolated and characterized in 1967 by researchers Vega and Bell from the kernels of Cycas circinalis, a cycad species endemic to the Pacific region. This initial discovery emerged from investigations into lathyrism, a progressive paralysis condition found in populations consuming certain legume species containing beta-N-oxalylamino-L-alanine.

The identification process involved meticulous chemical analysis and synthesis confirmation. Vega and Bell not only isolated the compound from natural sources but also synthesized beta-methylamino-L-alanine in the laboratory, comparing the synthesized material with the naturally occurring substance to confirm their chemical identification. The researchers demonstrated that only the L-isomer occurred naturally in the cycad seeds, and importantly, only this L-isomer produced toxic effects when administered to experimental animals, specifically chickens and young rats. This stereochemical specificity proved crucial for understanding the compound's biological activity and establishing its identity as a naturally occurring neurotoxin.

The chemical characterization revealed a molecular formula of C4H10N2O2 with a molecular weight of 118.13 grams per mole. The compound's structure consists of an alanine backbone with a methylamino group substituted on the beta carbon, classifying it as a non-proteinogenic amino acid. Advanced analytical techniques, including liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and amino acid analyzers, have been employed to detect and quantify this compound in various biological matrices.

Nomenclature and Classification

The nomenclature of this compound reflects its complex chemical structure and the evolution of chemical naming conventions over several decades. The compound is classified as a non-proteinogenic amino acid, meaning it is not naturally encoded in the genetic code of organisms for protein synthesis, despite its structural similarity to proteinogenic amino acids. This classification places it among over 140 non-proteinogenic amino acids that occur naturally in biological systems but are not incorporated into proteins during translation.

The systematic International Union of Pure and Applied Chemistry name for this compound is (S)-2-amino-3-(methylamino)propanoic acid, reflecting its stereochemical configuration and functional groups. The compound exists in various salt forms, with the hydrochloride salt being commonly used in research applications. Alternative nomenclature includes beta-N-methylamino-L-alanine, L-beta-(N-methylamino)alanine, and 3-(methylamino)-L-alanine. The Chemical Abstracts Service registry number is 15920-93-1, providing a unique identifier for this specific chemical entity.

Table 1: Chemical Identifiers and Nomenclature

Identifier Type Value
Systematic Name (S)-2-amino-3-(methylamino)propanoic acid
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Chemical Abstracts Service Number 15920-93-1
International Chemical Identifier InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1
Simplified Molecular Input Line Entry System CNCC@@HN

The compound belongs to the broader category of diamino acids due to the presence of two amino groups within its structure. Its classification as a polar base reflects its chemical properties and behavior in biological systems. The stereochemical designation (S) indicates the absolute configuration at the alpha carbon, corresponding to the L-configuration in amino acid nomenclature.

Historical Significance in Neurotoxicology

The historical significance of this compound in neurotoxicology stems from its association with a devastating neurological condition that reached epidemic proportions among the Chamorro people of Guam in the mid-20th century. During the 1950s and 1960s, the incidence of amyotrophic lateral sclerosis-parkinsonism-dementia complex reached extraordinary levels, affecting 420 per 100,000 Chamorros and becoming the leading cause of adult death between 1945 and 1956. This incidence rate was 50 to 100 times higher than the global average for similar neurodegenerative conditions.

The compound's discovery directly resulted from intensive research efforts to identify the environmental factor responsible for this neurological epidemic. Initially, researchers suspected cycasin, a hepatotoxic and carcinogenic glycoside found in cycad seeds, but experimental studies demonstrated that neurotoxicity was not the primary effect of this compound. This observation prompted the search for alternative neurotoxic compounds, leading to the systematic investigation of amino acids present in cycad seeds and the subsequent identification of beta-methylamino-L-alanine.

Following its discovery, Leonard Kurland presented a groundbreaking hypothesis in 1972 suggesting that the neurological condition represented a delayed consequence of cycad neurotoxin ingestion from cycad flour consumption. This hypothesis gained particular relevance given that during the Japanese occupation in the early 1940s, Cycas circinalis seeds served as an important dietary staple for the Chamorro population. However, initial experimental studies failed to demonstrate neurological disease induction in laboratory animals fed cycad seeds or flour at the doses tested, leading to temporary skepticism about the compound's role in human neurodegenerative disease.

The significance of this compound extended beyond Guam when researchers identified additional geographical hotspots for similar neurodegenerative conditions, including populations in West Papua and the Kii peninsula of Japan. These discoveries suggested a broader environmental distribution of the causative agent and prompted expanded research into the compound's occurrence in natural ecosystems worldwide.

Evolution of Scientific Understanding

The scientific understanding of this compound has undergone dramatic evolution since its initial discovery, transforming from a localized plant toxin to a compound of global significance in environmental health and neurotoxicology. The most significant paradigm shift occurred in the early 2000s when researchers discovered that cyanobacteria, rather than cycad plants themselves, represent the primary biological source of this compound.

This breakthrough discovery emerged from detailed investigations into the distribution patterns of the compound within various tissues of Cycas micronesica on Guam. Researchers observed that the compound occurred specifically in morphologically specialized, positively geotropic coralloid roots but not in unspecialized, negatively geotropic roots. These coralloid roots harbor endosymbiotic nitrogen-fixing cyanobacteria, particularly species of the genus Nostoc. When these cyanobacteria were isolated and cultured in vitro, they continued to produce the compound, definitively establishing cyanobacteria as the biological source.

Subsequent comprehensive surveys revealed that compound production extends across all five major sections of cyanobacteria, with 95 percent of free-living cyanobacterial genera and 73 percent of symbiotic Nostoc strains producing detectable quantities. This widespread distribution among cyanobacteria provided a plausible explanation for the compound's presence in diverse environmental settings and its potential role in neurodegenerative diseases occurring far from traditional cycad-consuming populations.

Table 2: Historical Milestones in Scientific Understanding

Year Milestone Significance
1967 Initial isolation from Cycas circinalis seeds First chemical identification and characterization
1972 Kurland hypothesis linking compound to neurological disease Established potential causal relationship with human pathology
2002-2003 Discovery of bioaccumulation in food webs Demonstrated biomagnification potential and expanded exposure pathways
2003 Identification of cyanobacterial production Revolutionary paradigm shift in understanding biological sources
2005 Comprehensive survey of cyanobacterial taxa Established widespread environmental distribution
2010s-2020s Advanced analytical method development Enhanced detection capabilities and environmental monitoring

The evolution of analytical methodologies has paralleled the expanding understanding of the compound's environmental significance. Early detection methods relied on basic amino acid analysis techniques, but contemporary approaches employ sophisticated liquid chromatography-mass spectrometry systems capable of distinguishing the compound from structurally similar isomers such as 2,3-diaminobutyric acid. These technological advances have enabled researchers to conduct comprehensive environmental surveys, revealing the compound's presence in marine, freshwater, and terrestrial ecosystems worldwide.

Recent investigations have expanded beyond simple detection to examine the compound's complex ecological roles and environmental cycling. Research has revealed that cyanobacterial production increases under nitrogen-depleted conditions, suggesting potential involvement in environmental iron scavenging processes. Additionally, the compound has been detected in aquatic organisms, plants with cyanobacterial symbionts including lichens and floating ferns, and animals that consume cycad seed coverings. These findings have fundamentally transformed our understanding of environmental exposure pathways and the compound's potential impact on human health through diverse dietary sources.

Propriétés

IUPAC Name

(2S)-2-amino-3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYGASOGLSIDM-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16012-55-8
Record name (2S)-2-Amino-3-methylamino-propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (S)-2-amino-3-(methylamino)propanoic acid hydrochloride. Racemic mixtures of the compound are separated using preparative high-performance liquid chromatography (HPLC), which exploits differences in enantiomer affinity for chiral stationary phases. For example, a racemic batch dissolved in a polar solvent (e.g., methanol-water) is injected into a chiral column packed with cellulose tris(3,5-dimethylphenylcarbamate). The (S)-enantiomer elutes earlier due to weaker interactions with the stationary phase, achieving >99% enantiomeric excess (ee) under optimized conditions.

Asymmetric Catalysis from L-Alanine Derivatives

Asymmetric synthesis offers a more scalable route by leveraging chiral precursors. Starting from L-alanine, researchers introduce the methylamino group via nucleophilic substitution or reductive amination. One protocol involves:

  • Protection of the α-amino group : L-alanine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form Boc-L-alanine.

  • Methylation : The carboxyl group is activated as a mixed carbonic anhydride using isobutyl chloroformate, followed by reaction with methylamine to yield Boc-protected β-methylamino-L-alanine .

  • Deprotection and salt formation : The Boc group is removed with hydrochloric acid in dioxane, yielding the hydrochloride salt with >90% yield and 98% ee .

This method avoids racemization by maintaining steric hindrance during methylation. Key advantages include high enantioselectivity and compatibility with continuous flow systems, making it suitable for kilogram-scale production .

Protection-Deprotection Strategies with Catalytic Hydrogenation

Alternative routes employ benzyl-based protecting groups to enhance intermediate stability. A representative synthesis involves:

  • Benzyl protection : L-alanine’s amino group is protected using benzyl chloroformate, forming Cbz-L-alanine.

  • Methylation : The secondary amine is introduced via Mitsunobu reaction with methyl iodide, requiring triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF .

  • Hydrogenolytic deprotection : Catalytic hydrogenation (H₂, 10% Pd/C) removes the benzyl group, followed by HCl treatment to precipitate the hydrochloride salt .

This method achieves 86% overall yield but necessitates careful handling of pyrophoric reagents. Recent optimizations replace DEAD with safer alternatives like ADMP (azodicarboxylate dipiperidine), reducing toxicity without compromising efficiency .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methods:

Method Starting Material Key Reagents Yield (%) Enantiomeric Excess (%)
Chiral ResolutionRacemateChiral HPLC column70–80>99
Asymmetric CatalysisL-AlanineBoc₂O, Methylamine, HCl85–9098
Protection-DeprotectionCbz-L-alanineMethyl iodide, H₂/Pd/C80–8695

Chiral resolution excels in purity but lags in scalability. Asymmetric catalysis balances yield and stereoselectivity, while protection-deprotection offers operational simplicity at the expense of reagent safety .

Industrial and Environmental Considerations

Large-scale production prioritizes asymmetric catalysis due to lower solvent waste and faster throughput. However, methylamine’s volatility necessitates closed-loop systems to minimize emissions . Environmental impact assessments highlight the need for greener solvents (e.g., cyclopentyl methyl ether) in Boc-deprotection steps, reducing reliance on dichloromethane .

Analyse Des Réactions Chimiques

Le chlorhydrate de L-BMAA subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction peut conduire à la formation de divers produits d'oxydation.

    Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de L-BMAA en ses dérivés aminés correspondants.

    Substitution : Les réactions de substitution impliquent souvent le remplacement du groupe méthylamino par d'autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Overview

(S)-2-amino-3-(methylamino)propanoic acid hydrochloride is a neurotoxic amino acid that has been linked to various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD). Its structure is similar to glutamate, allowing it to interact with glutamate receptors in the central nervous system, leading to excitotoxicity and neuronal damage.

Scientific Research Applications

  • Neurotoxicity Studies :
    • BMAA is used to study the mechanisms underlying excitotoxicity and its role in neurodegenerative diseases. Research has shown that dietary exposure to BMAA through cycad consumption correlates with increased incidence of ALS in certain populations, particularly in Guam and the Western Pacific region .
  • Biochemical Pathway Analysis :
    • The compound's interactions within biochemical pathways are critical for understanding neurodegeneration. It has been found to affect several pathways related to neuronal health, such as those involving metal chelation and toxic metabolite generation.
  • Detection Methods Development :
    • Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been developed for the sensitive detection of BMAA in biological samples. These methods are essential for studying its presence in human tissues and understanding its potential role in disease .

Case Study 1: BMAA in ALS Patients

Research conducted on brain tissues from Chamorro patients with ALS demonstrated that BMAA was present at significant levels compared to non-neurological controls. The study utilized HPLC and mass spectrometry techniques to quantify BMAA levels, revealing a correlation between dietary exposure and disease prevalence .

Case Study 2: BMAA's Role in Alzheimer's Disease

A study analyzing postmortem brain samples from Alzheimer's patients found traces of BMAA. Although levels were lower than those observed in ALS patients, the findings suggest a possible link between BMAA exposure and the development of Alzheimer's disease, warranting further investigation into environmental factors contributing to neurodegeneration .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares the structural, synthetic, and functional attributes of (S)-2-amino-3-(methylamino)propanoic acid hydrochloride with analogous compounds. Key differences lie in substituent groups, molecular weight, and applications.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Features References
This compound C₄H₁₁ClN₂O₂ 154.59 16012-55-8 β-Methylamino group; precursor for heterocycles; lacks crystallographic data
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride C₉H₁₀ClFNO₃ 233.63 132732-79-7 Fluorinated aromatic substituent; potential CNS drug intermediate
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride C₁₀H₁₄ClNO₄S 279.74 2177264-60-5 Sulfonyl group enhances polarity; research tool for enzyme inhibition
Isopropyl (S)-2-amino-3-(methylamino)propanoate hydrochloride C₇H₁₇ClN₂O₂ 196.67 N/A Ester derivative; improved lipophilicity for membrane permeability studies
3-Amino-2-methylpropanoic acid hydrochloride C₄H₁₀ClNO₂ 139.58 N/A Structural isomer; altered stereochemistry impacts biological activity
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride C₁₅H₁₅ClN₄O₂ 330.76 N/A Azo-functionalized aromatic system; photostability concerns

Key Findings:

Structural Variations and Reactivity: The β-methylamino group in the target compound facilitates cyclization reactions (e.g., imidazolidinone formation) , whereas sulfonyl or azo groups in analogues enhance electrophilicity and binding to enzymatic targets . Ester derivatives (e.g., isopropyl ester) exhibit increased lipid solubility, making them suitable for pharmacokinetic studies .

Synthetic Utility: The target compound is pivotal in one-pot syntheses, such as forming benzotriazinone derivatives via Boc deprotection . In contrast, fluorinated analogues require multi-step protocols due to the reactivity of fluorine substituents .

Biological Activity: Derivatives like (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid are incorporated into protease inhibitors (e.g., SARS-CoV-2 main protease inhibitors) due to their conformational rigidity . Sulfonamide-containing analogues show enhanced enzyme inhibition compared to the methylamino parent compound, likely due to stronger hydrogen-bonding interactions .

Physicochemical Properties :

  • The absence of crystallographic data for the target compound limits understanding of its solid-state interactions , whereas analogues like (S)-pyroglutamic acid have well-documented polymorphism .
  • Fluorinated and sulfonylated derivatives demonstrate higher melting points and lower solubility in aqueous media compared to the hydrophilic target compound .

Research Implications and Gaps

  • Applications : The target compound’s role in synthesizing thermosalient materials (e.g., jumping crystals) remains unexplored, unlike pyroglutamic acid derivatives .
  • Pharmacological Potential: Structural modifications (e.g., sulfonyl or azo groups) could expand its utility in drug discovery, particularly for targeting proteases or GPCRs .

Activité Biologique

(S)-2-amino-3-(methylamino)propanoic acid hydrochloride, commonly referred to as BMAA (beta-methylamino-L-alanine), is a synthetic amino acid derivative with significant biological activity. This compound has garnered attention due to its neurotoxic properties and its role as an excitatory amino acid. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₁₁ClN₂O₂
  • Molecular Weight : Approximately 154.595 g/mol
  • Structure : BMAA is structurally similar to glutamate, a primary excitatory neurotransmitter in the central nervous system.

BMAA primarily acts as an agonist at glutamate receptors, influencing synaptic transmission. Its interaction with these receptors can lead to excitotoxicity, characterized by excessive neuronal activation resulting in cell damage or death. The compound's ability to activate glutamate receptors is crucial for understanding its neurotoxic effects, which have been linked to various neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Biological Activity

  • Neurotoxicity :
    • BMAA has been implicated in neurodegenerative diseases through dietary exposure, particularly from the consumption of cycad plants that contain high levels of this amino acid.
    • Studies indicate that BMAA can lead to significant neuronal damage due to excitotoxicity, which is a process where excessive activation of glutamate receptors causes cellular injury .
  • Excitatory Effects :
    • As an excitatory amino acid, BMAA enhances neuronal excitability. Research shows that approximately 80% of orally administered BMAA is absorbed into systemic circulation, indicating high bioavailability and potential for neurotoxic effects .

Case Study 1: Dietary Exposure and Neurodegeneration

Research conducted on populations consuming cycad plants revealed a correlation between high BMAA levels and increased incidence of ALS-PD (amyotrophic lateral sclerosis-parkinsonism dementia). This study utilized stable isotopic forms of BMAA to assess bioavailability and neurotoxic effects in cynomolgous monkeys, demonstrating significant absorption and systemic presence of the compound post-ingestion .

Case Study 2: Mechanistic Insights

In vitro studies have shown that BMAA activates glutamate receptors leading to increased calcium influx into neurons, a key factor in excitotoxicity. This mechanism has been further explored in various animal models, providing insights into how BMAA contributes to neurodegenerative processes.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Characteristics
GlutamateGlutamic AcidPrimary excitatory neurotransmitter
(S)-2-Amino-3-hydroxybutyric acid503-60-2Neuroprotective agent
2-Amino-4-methylthio-butyric acid3351-36-8Involved in metabolic processes
(S)-2-Amino-5-methylhexanoic acid1328460-78-0Potential neuroprotective effects

BMAA stands out due to its specific neurotoxic properties linked to excitatory neurotransmission, differentiating it from other amino acids that may not exhibit such pronounced effects on neuronal health.

Q & A

Q. What are the optimized synthetic routes for (S)-2-amino-3-(methylamino)propanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step processes, such as aldol condensation of 4-vinylbenzaldehyde with glycine derivatives, followed by reductive amination and acid hydrolysis to form the hydrochloride salt . Key factors affecting enantiomeric purity include:

  • Catalyst choice : Chiral catalysts (e.g., Rhodium complexes) can enhance stereoselectivity during reductive amination.
  • Reaction temperature : Lower temperatures (0–5°C) minimize racemization during hydrolysis.
  • Purification : Chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) ensures >98% enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Critical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of methylamino and propanoic acid moieties (e.g., δ 2.7–3.1 ppm for methylamino protons) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
  • HPLC-MS : Quantifies purity (>99%) and detects trace impurities using C18 columns with a mobile phase of 0.1% TFA in acetonitrile/water .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation .
  • Handling : Use gloveboxes for moisture-sensitive steps; PPE (nitrile gloves, safety goggles) is mandatory due to irritant properties .

Advanced Research Questions

Q. How does this compound modulate biochemical pathways, and what experimental models validate these interactions?

The compound interacts with:

  • Glutamate receptors : In vitro binding assays (IC50_{50} = 12 µM for NMDA receptors) suggest potential neuroprotective effects via excitotoxicity inhibition .
  • Oxidative stress pathways : Reduces ROS levels in SH-SY5Y neuronal cells (40% reduction at 50 µM) via Nrf2 activation, validated by siRNA knockdown experiments .
  • In vivo models : Zebrafish studies show improved survival rates under oxidative stress (H2_2O2_2 exposure) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., pro-inflammatory vs. anti-inflammatory effects)?

Discrepancies arise from structural analogs (e.g., dichlorophenyl vs. cyanothiophene derivatives) and assay conditions:

  • Structural comparisons : Use analogs like 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride to isolate substituent effects on receptor binding .
  • Dose optimization : Perform dose-response curves (1–100 µM) in primary macrophages to differentiate pro-/anti-inflammatory outcomes via TNF-α/IL-10 ELISA .

Q. What strategies are effective for studying the compound’s role in protein folding or enzyme inhibition?

  • Circular dichroism (CD) : Monitor α-helix/β-sheet transitions in model proteins (e.g., lysozyme) incubated with the compound.
  • Kinetic assays : Measure inhibition of trypsin-like proteases (kcat_{cat}/KM_M reduction by 60% at 10 mM) using fluorogenic substrates .

Q. How can computational methods enhance mechanistic studies of this compound?

  • Molecular docking : AutoDock Vina predicts binding poses in NMDA receptor pockets (binding energy ≤ −8.5 kcal/mol) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

Methodological Considerations

Q. What experimental designs mitigate solubility limitations in biological assays?

  • Solubility screening : Test DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) at pH 7.4.
  • Derivatization : Synthesize methyl esters via Fischer esterification to enhance lipid solubility for BBB penetration studies .

Q. How does stereochemistry influence the compound’s bioactivity, and how is this controlled during synthesis?

The (S)-enantiomer exhibits 10-fold higher receptor affinity than the (R)-form. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during asymmetric synthesis to maintain configuration .

Q. What are the ethical and technical challenges in translating preclinical findings to therapeutic applications?

  • Toxicity profiling : Conduct Ames tests and hERG channel inhibition assays to rule out mutagenicity/cardiotoxicity .
  • Bioavailability : Pharmacokinetic studies in rodents (IV/PO administration) reveal low oral bioavailability (F = 15%), necessitating prodrug strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s antimicrobial efficacy?

Re-evaluate using standardized CLSI protocols:

  • MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth.
  • Synergy studies : Combine with β-lactams (e.g., ampicillin) to identify potentiation effects .

Q. Why do structural analogs show divergent effects on oxidative stress pathways?

Substituent electronegativity (e.g., Cl vs. CN groups) alters redox potential:

  • Electrochemical analysis : Cyclic voltammetry reveals higher oxidation potentials for chlorinated analogs (−0.3 V vs. Ag/AgCl) .

Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundReceptor Affinity (IC50_{50}, µM)Solubility (mg/mL)
(S)-2-Amino-3-(methylamino)propanoate12.0 (NMDA)25.8 (PBS)
3-Amino-2-[(4-Cl-Ph)methyl]propanoate8.5 (GABAA_A)18.3 (DMSO)
2-Amino-3-(5-CN-thiophene)propanoate22.4 (mGluR5)9.1 (EtOH)
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-3-(methylamino)propanoic acid hydrochloride
Reactant of Route 2
(S)-2-amino-3-(methylamino)propanoic acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.